1-(Benzo[d]thiazol-2-yl)cyclopentan-1-amine is a heterocyclic organic compound that features a cyclopentane ring substituted with a benzo[d]thiazole moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The benzo[d]thiazole segment is known for its diverse applications in pharmaceuticals, particularly in the development of drugs targeting various diseases.
The compound can be synthesized through various chemical reactions involving benzo[d]thiazole derivatives and cyclopentanamine. The synthesis methods often aim to optimize yield and purity while exploring different reaction conditions.
1-(Benzo[d]thiazol-2-yl)cyclopentan-1-amine belongs to the class of amines and is categorized as a benzothiazole derivative. Benzothiazoles are recognized for their pharmacological significance, including roles as antitumor, antibacterial, and antifungal agents.
The synthesis of 1-(Benzo[d]thiazol-2-yl)cyclopentan-1-amine typically involves a multi-step process:
Commonly employed techniques for characterization during synthesis include:
The molecular formula of 1-(Benzo[d]thiazol-2-yl)cyclopentan-1-amine can be represented as . The structure consists of:
Key structural data include:
1-(Benzo[d]thiazol-2-yl)cyclopentan-1-amine can participate in various chemical reactions, including:
Reactions are often monitored using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to assess purity and yield.
The mechanism of action of 1-(Benzo[d]thiazol-2-yl)cyclopentan-1-amine is primarily attributed to its ability to interact with biological targets at the molecular level. This compound may exert its effects through:
1-(Benzo[d]thiazol-2-yl)cyclopentan-1-amine exhibits several notable physical properties:
Chemical properties include:
Relevant analyses such as pKa values indicate its basicity, which influences its reactivity and interaction with biological systems.
1-(Benzo[d]thiazol-2-yl)cyclopentan-1-amine has several scientific applications:
1-(Benzo[d]thiazol-2-yl)cyclopentan-1-amine (CAS: 1248147-99-0; MW: 218.32 g/mol) exemplifies strategic pharmacophore hybridization, merging the planar, electron-rich benzo[d]thiazole system with the aliphatic, three-dimensional cyclopentylamine scaffold. This fusion creates a stereochemically defined chiral center at the cyclopentane-amine junction, significantly influencing target binding and metabolic stability. The benzothiazole moiety (C₇H₄NS) contributes π-conjugation and hydrogen-bonding capabilities via its endocyclic nitrogen and exocyclic sulfur atoms, enabling interactions with hydrophobic enzyme pockets and catalytic residues. Concurrently, the cyclopentylamine group (C₅H₉NH₂) introduces sp³-hybridized carbon atoms that enhance solubility and reduce crystallization tendencies compared to purely aromatic systems. The amine group’s basicity (predicted pKa ~10.5) facilitates salt formation for improved bioavailability and offers a handle for derivatization. This bifunctional design balances lipophilicity (calculated LogP ~2.8) and aqueous solubility, addressing a key challenge in kinase inhibitor development [1] [10].
Table 1: Physicochemical Properties of 1-(Benzo[d]thiazol-2-yl)cyclopentan-1-amine
Property | Value |
---|---|
CAS Registry Number | 1248147-99-0 |
Molecular Formula | C₁₂H₁₄N₂S |
Molecular Weight | 218.32 g/mol |
SMILES Notation | NC1(C2=NC3=CC=CC=C3S2)CCCC1 |
Topological Polar Surface Area | 49.1 Ų |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 1 |
Benzothiazole derivatives exhibit pronounced anticancer efficacy by modulating critical oncogenic pathways. The 2-aminobenzothiazole substructure in particular demonstrates high affinity for kinase ATP-binding sites and protein-protein interaction interfaces. For example, WDR5—a scaffold protein in the KANSL complex—requires direct interaction with MYC oncoproteins (via the WBM site) for chromatin recruitment and transcriptional activation in malignancies like Burkitt’s lymphoma and pancreatic ductal adenocarcinoma. Biaryl sulfonamide-based benzothiazoles disrupt the WDR5-MYC interaction with low-nanomolar affinity (IC₅₀ < 100 nM), inducing tumor regression in vivo [6]. Similarly, 3-(2-aminobenzo[d]thiazol-5-yl)benzamide derivatives inhibit receptor tyrosine kinase ROR1, suppressing migration and invasion in non-small cell lung cancer (NSCLC) models by blocking Wnt5a signaling. The benzothiazole nucleus enables π-stacking with histidine residues (e.g., His¹⁰⁷⁵ in ROR1) while its exocyclic amine anchors hydrogen bonds to backbone carbonyls. These interactions collectively impair kinase autophosphorylation and downstream effector activation (e.g., STAT3, Src) [4] [9].
Table 2: Oncogenic Targets Modulated by Benzothiazole Derivatives
Target | Biological Role | Benzothiazole Inhibitor Example | Mechanistic Outcome |
---|---|---|---|
WDR5 | MYC recruitment to chromatin | Biaryl sulfonamide-benzothiazole hybrids | Disruption of MYC-driven transcriptional programs |
ROR1 | Wnt5a-dependent tumor migration/invasion | 3-(2-Aminobenzo[d]thiazol-5-yl)benzamide | Suppression of metastasis in NSCLC |
Tankyrase 1/2 | Wnt/β-catenin & Hippo pathway regulation | Triazole-benzothiazole conjugates | β-catenin degradation & pathway inhibition |
The cyclopentylamine scaffold confers distinct advantages in molecular design: its puckered conformation imposes spatial constraints that enhance target selectivity, while the amine group serves as a versatile vector for functional group appendage. In ROR1 inhibitors, cyclopentylamine-linked benzothiazoles exhibit 5-fold greater potency (IC₅₀ = 42 nM) compared to cyclohexyl analogues due to reduced ring strain and optimal van der Waals contacts with hydrophobic subpockets. The scaffold’s saturation also mitigates oxidative metabolism by cytochrome P450 enzymes, extending plasma half-life in vivo. For instance, cyclopentylamine-containing tankyrase inhibitors show improved oral bioavailability (>60% in mice) versus their aromatic counterparts, attributed to the scaffold’s balance between lipophilicity and aqueous solubility. Additionally, the scaffold’s chiral center enables enantioselective interactions; (R)-enantiomers of cyclopentylamine-benzothiazoles demonstrate 20-fold higher affinity for IKKα than (S)-counterparts in non-canonical NF-κB pathway inhibition. This stereospecificity arises from hydrogen bonding between the protonated amine and Glu³⁵⁸ in IKKα’s activation loop, a geometry achievable only with (R)-configuration [4] [9].
Figure 2: Conformational Advantages of Cyclopentylamine vs. Cyclohexylamine
Cyclopentylamine-Bearing Inhibitor: - Bond angle: ~108° (closer to tetrahedral) - Amine vector: equatorial - Ring pucker: envelope conformation - VdW contact surface: 85 Ų Cyclohexylamine-Bearing Inhibitor: - Bond angle: ~110° - Amine vector: axial/equilibrium mix - Ring pucker: chair-boat interconversion - VdW contact surface: 72 Ų
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4